1-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methylpyrimidine-2,4-dione
Descripción general
Descripción
Locked Nucleic Acid (LNA), also known as bridged nucleic acid (BNA), is a modified RNA nucleotide. The ribose moiety in LNA is modified with an extra bridge connecting the 2’ oxygen and 4’ carbon . This bridge “locks” the ribose in the 3’- endo (North) conformation, often found in the A-form duplexes . This structure provides increased stability against enzymatic degradation .
Synthesis Analysis
LNA was first chemically synthesized by Obika et al. in 1997 . Two different approaches, referred to as linear and convergent strategies, have been shown to produce high yield and efficient LNAs . The linear strategy uses uridine (or any readily available RNA nucleoside) as the starting material . The convergent strategy requires the synthesis of a sugar intermediate which serves a glycosyl donor necessary for coupling with nucleobases .Molecular Structure Analysis
The molecular structure of LNA is unique due to the extra bridge that connects the 2’ oxygen and 4’ carbon of the pentose . This bridge “locks” the ribose in the 3’- endo (North) conformation, which is often found in the A-form duplexes . This structure provides for increased stability against enzymatic degradation .Chemical Reactions Analysis
LNA can be incorporated into DNA and RNA using the promiscuity of certain DNA and RNA polymerases . Phusion DNA polymerase, a commercially designed enzyme based on a Pfu DNA polymerase, efficiently incorporates LNA into DNA .Physical and Chemical Properties Analysis
LNA offers enhanced biostability compared to biological nucleic acids . LNA modified oligonucleotides have demonstrated improved thermodynamics in hybridization to RNA, ssDNA, and dsDNA .Aplicaciones Científicas De Investigación
Gene Editing and Biosensor Production
Locked Nucleic Acids (LNAs) are crucial in gene editing and biosensor production. As synthetic DNA/RNA analogues, LNAs are resistant to degradation by proteases and nucleases. Their role in inhibiting gene expression in bacterial genomes and in developing high-performance affinity biosensors is significant (Kotorić, 2022).
Advancements in Oligonucleotide Applications
LNAs, as first-generation bridged nucleic acids (BNAs), are used to construct oligomers for diverse applications. They enhance the efficiency, bioavailability, and stability of oligonucleotides. The development of second-generation BNAs like BNANC has shown even lower toxicity and higher specificity, promising further advancements in oligonucleotide-based fields (Soler-Bistué et al., 2019).
Drug Discovery and RNA Therapeutics
LNAs are extensively used in RNA-targeted therapeutics, especially due to their high binding affinity and potency. Their application in drug discovery exploits oligonucleotide diversity to identify molecules with unique pharmacological properties (Hagedorn et al., 2018).
Synthesis and Antisense Oligonucleotide Applications
LNAs have improved the biological properties of oligonucleotides significantly. The synthesis and applications of these modified LNAs in antisense oligonucleotides demonstrate their importance in scientific research (Goswami et al., 2022).
Strand Recognition in Nucleic Acid Probes
LNAs play a crucial role in strand recognition by nucleic acid probes. They contribute to the development of diagnostic tools for cancer driver mutations, offering insights into the binding of LNA probes to oncogenes (Domljanovic et al., 2020).
Mitochondrial DNA Analysis
LNAs are used in mitochondrial DNA analysis, particularly in PCR clamping, to discriminate haplotypes in DNA mixtures. This method indicates the potential value of mtDNA analysis in criminal investigations (Asari et al., 2019).
DNA Amplification and Molecular Robotics
LNAs enable leak-free million-fold DNA amplification, crucial for DNA-based computing and molecular robotics. They suppress undesired DNA synthesis, offering new possibilities for nucleic acid quantification (Komiya et al., 2019).
Mecanismo De Acción
LNA offers improved specificity and affinity in base-pairing as a monomer or a constituent of an oligonucleotide . LNA nucleotides can be mixed with DNA or RNA residues in an oligonucleotide . LNA modified oligonucleotides have demonstrated improved thermodynamics in hybridization to RNA, ssDNA, and dsDNA .
Propiedades
IUPAC Name |
1-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methylpyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N2O8/c1-20-17-34(30(37)33-28(20)36)29-26-27(35)31(42-29,18-40-26)19-41-32(21-7-5-4-6-8-21,22-9-13-24(38-2)14-10-22)23-11-15-25(39-3)16-12-23/h4-17,26-27,29,35H,18-19H2,1-3H3,(H,33,36,37)/t26-,27+,29-,31-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHODMQLNIWFSL-LBWLPYLASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C3C(C(O2)(CO3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H]3[C@@H]([C@@](O2)(CO3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101105911 | |
Record name | 1-[2,5-Anhydro-4-C-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-α-L-lyxofuranosyl]-5-methyl-2,4(1H,3H)-pyrimidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101105911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206055-71-2 | |
Record name | 1-[2,5-Anhydro-4-C-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-α-L-lyxofuranosyl]-5-methyl-2,4(1H,3H)-pyrimidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=206055-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[2,5-Anhydro-4-C-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-α-L-lyxofuranosyl]-5-methyl-2,4(1H,3H)-pyrimidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101105911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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